Technical Monograph: 1-Acetyl-6-chloroindoline
Technical Monograph: 1-Acetyl-6-chloroindoline
Strategic Synthesis, Structural Characterization, and Pharmaceutical Utility[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-Acetyl-6-chloroindoline , a critical pharmacophore intermediate used in the synthesis of sulfonamide derivatives, KCNQ potassium channel openers, and 5-HT2C receptor agonists.[1] This document details the precise IUPAC nomenclature, validated synthetic pathways, and experimental protocols required for its generation and characterization in a drug discovery context.
Nomenclature & Chemical Identity
The precise identification of chemical entities is the bedrock of reproducible science. While "1-Acetyl-6-chloroindoline" is the common semi-systematic name used in laboratory shorthand, the formal IUPAC nomenclature reflects its structure as an N-acylated derivative of 2,3-dihydroindole.[1]
Core Identifiers
| Descriptor | Value |
| IUPAC Name | 1-(6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
| Alternative Name | N-Acetyl-6-chloroindoline |
| CAS Registry Number | 68748-67-4 |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| SMILES | CC(=O)N1CCC2=C1C=C(Cl)C=C2 |
| InChI Key | XFRSLHFDUNREPH-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a 2,3-dihydro-1H-indole (indoline) core.[1]
-
Position 1 (Nitrogen): Functionalized with an acetyl group, reducing the basicity of the amine and serving as a protecting group or a permanent amide linker.
-
Position 6 (Aromatic Ring): Substituted with a chlorine atom.[1][2][3] In medicinal chemistry, this halogenation at C6 is strategic; it blocks metabolic hydroxylation (a common clearance pathway for indolines) and modulates the lipophilicity (LogP) of the scaffold.
Pharmaceutical Utility & Scaffold Logic[1][4]
The 1-acetyl-6-chloroindoline structure is rarely a final drug but serves as a high-value scaffold .[1] Its utility stems from the "Privileged Structure" concept, where the indoline core mimics peptide turns and fits into diverse biological pockets.
Key Pharmacological Applications:
-
Metabolic Stability: The chlorine at C6 prevents CYP450-mediated oxidation at this metabolically vulnerable position.[1]
-
KCNQ Channel Modulators: Substituted indolines are precursors to retigabine analogs, used in treating epilepsy.
-
Kinase Inhibition: The rigid bicyclic system orients substituents in a fixed vector, ideal for ATP-competitive binding pockets.
Figure 1: Pharmacological rationale for the 1-acetyl-6-chloroindoline scaffold in drug design.
Synthetic Architecture
The synthesis of 1-acetyl-6-chloroindoline generally proceeds via the reduction of the corresponding indole followed by acetylation.[1] Direct chlorination of 1-acetylindoline is less regioselective and is therefore avoided in high-precision workflows.[1]
Retrosynthetic Analysis
To obtain high purity, we disconnect the N-acetyl bond first, revealing 6-chloroindoline .[1] This is further disconnected to 6-chloroindole , a commercially available starting material.[1]
Validated Synthetic Pathway
-
Step 1: Selective Reduction. 6-Chloroindole is reduced to 6-chloroindoline.[1] Sodium cyanoborohydride (
) in acetic acid is the preferred method over catalytic hydrogenation ( ) because the latter risks dehalogenation (removing the chlorine). -
Step 2: N-Acetylation. The secondary amine of the indoline is acylated using acetic anhydride (
) or acetyl chloride ( ).
Figure 2: Step-wise synthetic pathway avoiding dehalogenation side-reactions.
Experimental Protocol
Safety Warning: Sodium cyanoborohydride is highly toxic and generates HCN gas if in contact with strong acids.[1][4] Work must be performed in a well-ventilated fume hood.
Phase 1: Synthesis of 6-Chloroindoline
Reagents: 6-Chloroindole (1.0 eq), Sodium Cyanoborohydride (3.0 eq), Glacial Acetic Acid (Solvent).[1]
-
Dissolution: Dissolve 6-chloroindole (e.g., 5.0 g, 33 mmol) in glacial acetic acid (50 mL) in a round-bottom flask under nitrogen atmosphere. Maintain temperature at 15°C.
-
Reduction: Add sodium cyanoborohydride (
) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <25°C to prevent polymerization.[1] -
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The indole spot (higher
) should disappear. -
Quench: Cool to 0°C. Carefully add water (50 mL). Neutralize with NaOH (pellets or 50% aq. solution) until pH > 10. Critical: Basic pH ensures the indoline is in the free base form for extraction.[1]
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over
, filter, and concentrate.-
Result: Crude 6-chloroindoline (typically pale yellow oil).[1]
-
Phase 2: Acetylation to 1-Acetyl-6-chloroindoline
Reagents: Crude 6-Chloroindoline, Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM.[1]
-
Setup: Redissolve the crude 6-chloroindoline in dry DCM (50 mL). Add Triethylamine (
).[1][3] Cool to 0°C.[1][3][5] -
Addition: Add Acetic Anhydride (
) dropwise. -
Completion: Allow to warm to room temperature and stir for 1 hour.
-
Workup: Wash organic layer with 1M HCl (to remove excess amine), followed by sat.
and Brine.[6] -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, 0-30% EtOAc in Hexanes).
Structural Characterization
Upon isolation, the identity of the compound must be verified against the following spectroscopic signatures.
Proton NMR ( NMR, 400 MHz, )
The loss of the C2/C3 double bond signal of the indole and the appearance of the acetyl methyl group are diagnostic.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic C7-H | ~8.20 | Doublet (d) | 1H | Deshielded by N-Acetyl |
| Aromatic C4/C5-H | ~7.00 - 7.20 | Multiplet (m) | 2H | Remaining aromatic protons |
| Indoline C2-H | ~4.05 | Triplet (t) | 2H | Adjacent to Nitrogen ( |
| Indoline C3-H | ~3.15 | Triplet (t) | 2H | Benzylic ( |
| Acetyl | ~2.25 | Singlet (s) | 3H | Characteristic Acetyl peak |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
(for ) and (for ). -
Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to Chlorine.[1]
References
-
PubChem. (n.d.).[2] 1-(6-chloro-2,3-dihydroindol-1-yl)ethanone (Compound CID 4532224).[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Gribble, G. W., & Hoffman, J. H. (1974). Sodium cyanoborohydride in glacial acetic acid.[1] A convenient synthesis of indolines. Synthesis, 1974(12), 859-861. (Seminal method for Indole reduction).
-
Watson, D. A., et al. (2019).[7] New reaction will make indoline scaffolds available for pharmaceutical development.[1][7] ScienceDaily. Retrieved from [Link]
Sources
- 1. 17422-33-2|6-Chloro-1H-indole|BLD Pharm [bldpharm.com]
- 2. 1-Acetyl-6-chloroindoline | C10H10ClNO | CID 4532224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
